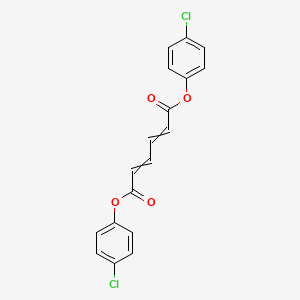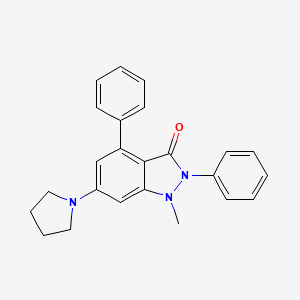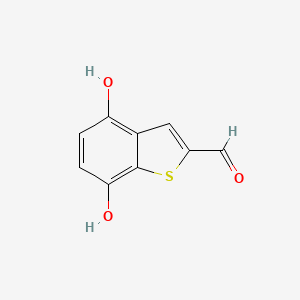![molecular formula C20H30O2 B12520034 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one CAS No. 651726-63-5](/img/structure/B12520034.png)
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a dodec-5-en-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of benzotrichloride with phenol in the presence of aluminum chloride in carbon disulfide at 0°C . Another method involves the reaction of p-bromophenol with 30% sodium hydroxide solution at 80–85°C, resulting in the substitution of the bromine atom by the benzoyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxybenzophenone: Used in various chemical reactions and industrial applications.
2-Hydroxy-4-methoxybenzyl derivatives: Involved in organic synthesis and catalysis.
Uniqueness
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a hydroxy group, phenyl group, and dodec-5-en-3-one backbone makes it a versatile compound in various research and industrial contexts.
Propiedades
Número CAS |
651726-63-5 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
4-[hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one |
InChI |
InChI=1S/C20H30O2/c1-4-5-6-7-8-12-15-18(19(21)16(2)3)20(22)17-13-10-9-11-14-17/h9-16,18,20,22H,4-8H2,1-3H3 |
Clave InChI |
LWTGBFDZZCRIAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC(C(C1=CC=CC=C1)O)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
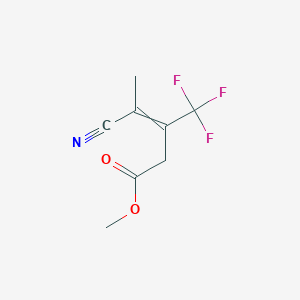
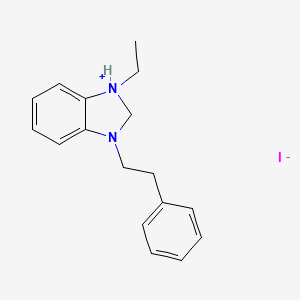
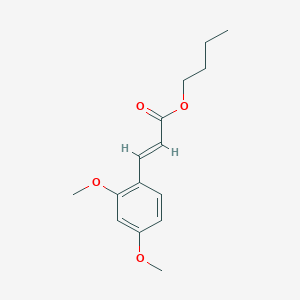
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
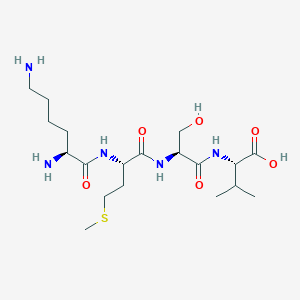
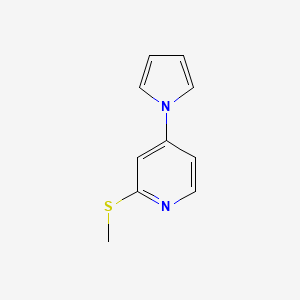
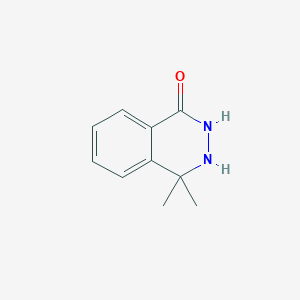
![(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12519998.png)
